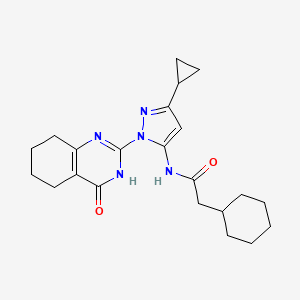

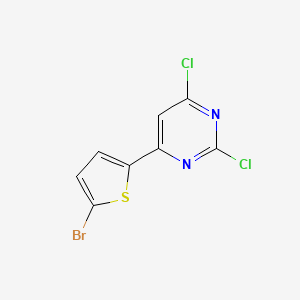

![molecular formula C24H18ClN3 B2942417 1-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932325-27-4](/img/structure/B2942417.png)

1-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a chemical compound that belongs to the pyrazoloquinoline class of compounds. This compound has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

Molecular and Supramolecular Structures

Research on derivatives similar to "1-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline" has revealed their potential in forming complex molecular and supramolecular structures. These structures are of interest due to their broad range of biological activities, including antimicrobial and antiviral activities. For example, the study of reactions between arylhydrazinium chlorides and 2-chloroquinoline-3-carbaldehydes has led to the synthesis of hydrazone, dihydro-1H-pyrazolo[3,4-b]quinoline, and 1H-pyrazolo[3,4-b]quinoline derivatives. These compounds exhibit significant biological activities and form complex hydrogen bonding and π-π stacking interactions, contributing to their structural diversity and potential applications in drug design and materials science (Kumara et al., 2016).

Synthesis and Chemical Properties

The synthesis and characterization of pyrazolo[3,4-c]quinoline derivatives have been extensively studied, with methodologies evolving to improve yield, selectivity, and functionalization. These compounds are obtained through various synthetic routes, including multi-component reactions and microwave-assisted protocols, indicating their versatility and adaptability in organic synthesis. The structural modifications and substitution patterns significantly influence their chemical properties and potential industrial and pharmaceutical applications (Nagarajan & Shah, 1992).

Optical and Material Applications

Pyrazoloquinoline derivatives have shown promising applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and as fluorescent dyes. Their optical properties, such as absorption and emission spectra, can be finely tuned by modifying their molecular structures. This adaptability makes them suitable for use as emitting materials in OLEDs, potentially leading to the development of more efficient and versatile electronic devices (Danel et al., 2001).

Antimicrobial Activity

Some pyrazolo[3,4-b]quinoline derivatives exhibit significant antimicrobial activity, making them potential candidates for developing new antimicrobial agents. The synthesis of novel pyrazolo[3,4-b]quinoline derivatives and their evaluation against various microbial strains have highlighted the potential of these compounds in addressing the growing concern of antibiotic resistance (El-Sayed & Aboul‐Enein, 2001).

properties

IUPAC Name |

1-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClN3/c1-15-7-10-17(11-8-15)23-20-14-26-22-6-4-3-5-19(22)24(20)28(27-23)18-12-9-16(2)21(25)13-18/h3-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKROPVXWSDCLCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC(=C(C=C5)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-isopropylphenyl)propanamide](/img/structure/B2942334.png)

![N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2942341.png)

![7-(3,4-diethoxyphenyl)-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2942346.png)

![2-Chloro-4-fluoro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2942347.png)

![2-[(4Z)-4-[(4-fluorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2942348.png)

![4-Pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B2942353.png)

![7-(4-chlorophenyl)-8-(4-methoxyphenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2942355.png)